
Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Bromo-2-(etoxi-metiliden)-4,4-difluoro-3-oxo-butanoato de etilo es un compuesto orgánico complejo con aplicaciones significativas en varios campos de la química y la industria. Este compuesto se caracteriza por su estructura única, que incluye grupos bromo, flúor y etoxi, lo que lo convierte en un intermedio valioso en la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-Bromo-2-(etoxi-metiliden)-4,4-difluoro-3-oxo-butanoato de etilo generalmente implica reacciones orgánicas de varios pasos. . Las condiciones de reacción a menudo requieren catalizadores y disolventes específicos para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de bromación y fluoración a gran escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad de la síntesis. Las medidas de seguridad son cruciales debido a la naturaleza reactiva de los compuestos de bromo y flúor.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Bromo-2-(etoxi-metiliden)-4,4-difluoro-3-oxo-butanoato de etilo se somete a diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser reemplazado por otros nucleófilos en condiciones adecuadas.
Oxidación y reducción: El compuesto puede participar en reacciones redox, alterando su estado de oxidación.
Reacciones de acoplamiento: Puede utilizarse en reacciones de acoplamiento de Suzuki-Miyaura para formar enlaces carbono-carbono.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Acoplamiento: Catalizadores de paladio y reactivos organoboro en condiciones suaves.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos, mientras que las reacciones de acoplamiento pueden producir moléculas orgánicas complejas con cadenas de carbono extendidas.
Aplicaciones Científicas De Investigación
El 4-Bromo-2-(etoxi-metiliden)-4,4-difluoro-3-oxo-butanoato de etilo tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por su papel en el desarrollo de fármacos y como bloque de construcción para ingredientes farmacéuticos activos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 4-Bromo-2-(etoxi-metiliden)-4,4-difluoro-3-oxo-butanoato de etilo implica su interacción con objetivos moleculares específicos. Los átomos de bromo y flúor pueden participar en interacciones electrofílicas y nucleofílicas, respectivamente. Estas interacciones pueden modular la actividad de las enzimas o los receptores, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
4-Bromo-2-fluoro-benzoilacetato de etilo: Comparte funcionalidades similares de bromo y flúor pero difiere en la estructura general.
4-Bromo-2-clorobenzaldehído: Otro compuesto que contiene bromo con propiedades químicas distintas.
Singularidad
El 4-Bromo-2-(etoxi-metiliden)-4,4-difluoro-3-oxo-butanoato de etilo es único debido a su combinación de grupos bromo, flúor y etoxi-metiliden. Esta estructura única imparte una reactividad específica y lo convierte en un intermedio valioso en la síntesis orgánica.
Propiedades
Fórmula molecular |
C9H11BrF2O4 |
|---|---|
Peso molecular |
301.08 g/mol |
Nombre IUPAC |
ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C9H11BrF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3 |
Clave InChI |
ZQSXTLWQYJQEFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC=C(C(=O)C(F)(F)Br)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


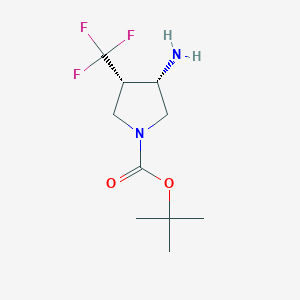

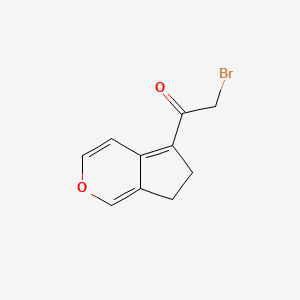

![[5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol](/img/structure/B11822354.png)
![3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate](/img/structure/B11822364.png)

![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)
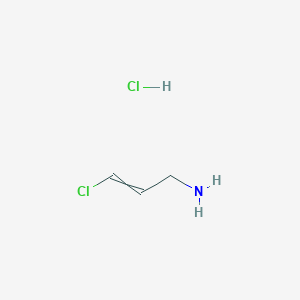
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)
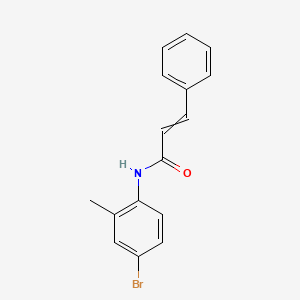
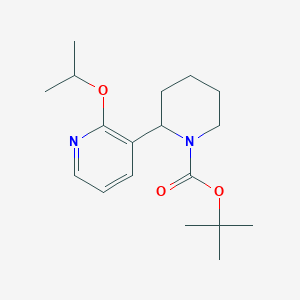
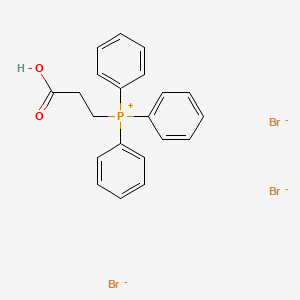
![(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B11822439.png)
